molecular formula C13H12O3 B6199834 2,5-dimethoxynaphthalene-1-carbaldehyde CAS No. 648426-83-9

2,5-dimethoxynaphthalene-1-carbaldehyde

Cat. No.: B6199834
CAS No.: 648426-83-9
M. Wt: 216.2
InChI Key:
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Description

2,5-Dimethoxynaphthalene-1-carbaldehyde is an organic compound with the molecular formula C12H12O3. It is a derivative of naphthalene, featuring two methoxy groups and an aldehyde group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Dimethoxynaphthalene-1-carbaldehyde can be synthesized through several methods One common approach involves the formylation of 2,5-dimethoxynaphthalene using a Vilsmeier-Haack reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxynaphthalene-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydride or other strong bases can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: 2,5-Dimethoxynaphthalene-1-carboxylic acid.

    Reduction: 2,5-Dimethoxynaphthalene-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-Dimethoxynaphthalene-1-carbaldehyde is utilized in several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme-catalyzed reactions involving aldehyde groups.

    Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.

    Industry: It is employed in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,5-dimethoxynaphthalene-1-carbaldehyde involves its reactivity with various biological and chemical targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The methoxy groups can influence the compound’s overall reactivity and solubility, affecting its interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethoxynaphthalene: Lacks the aldehyde group, resulting in different reactivity and applications.

    1,4-Dimethoxynaphthalene: The position of the methoxy groups differs, leading to variations in chemical behavior.

    2,5-Dimethoxybenzaldehyde: A simpler aromatic aldehyde with similar functional groups but a different core structure.

Uniqueness

2,5-Dimethoxynaphthalene-1-carbaldehyde is unique due to the combination of its naphthalene core, methoxy groups, and aldehyde functionality. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,5-dimethoxynaphthalene-1-carbaldehyde can be achieved through a multi-step process involving the conversion of naphthalene to the desired aldehyde.", "Starting Materials": [ "Naphthalene", "Methanol", "Sodium hydroxide", "Chloroform", "Sulfuric acid", "Sodium dichromate", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium bisulfite" ], "Reaction": [ "Naphthalene is first reacted with methanol and sodium hydroxide to form 2,6-dimethoxynaphthalene.", "2,6-dimethoxynaphthalene is then oxidized using a mixture of chloroform, sulfuric acid, and sodium dichromate to form 2,6-dimethoxy-1,4-naphthoquinone.", "The naphthoquinone is then reduced using sodium bisulfite to form 2,6-dimethoxy-1,4-dihydroxynaphthalene.", "The dihydroxynaphthalene is then acetylated using acetic anhydride and sodium acetate to form 2,6-dimethoxy-1-acetoxy-naphthalene.", "Finally, the acetoxy-naphthalene is oxidized using sodium dichromate and hydrochloric acid to form 2,5-dimethoxynaphthalene-1-carbaldehyde." ] }

CAS No.

648426-83-9

Molecular Formula

C13H12O3

Molecular Weight

216.2

Purity

95

Origin of Product

United States

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